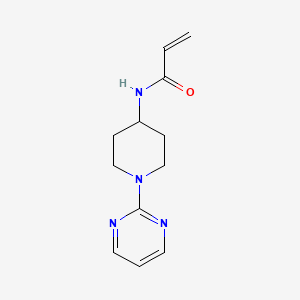

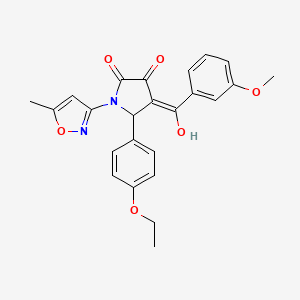

N-(1-pyrimidin-2-ylpiperidin-4-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

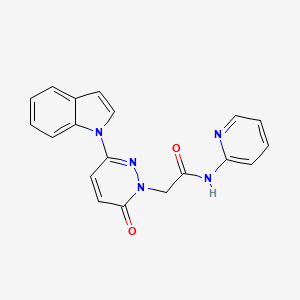

N-(1-pyrimidin-2-ylpiperidin-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as a pyrimidinylpiperidine derivative and is known for its unique chemical structure and properties.

Aplicaciones Científicas De Investigación

Cancer Research and Histone Deacetylase Inhibition

A significant application of compounds structurally related to N-(1-pyrimidin-2-ylpiperidin-4-yl)prop-2-enamide is in the field of cancer research, specifically as histone deacetylase (HDAC) inhibitors. For instance, the compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been highlighted for its selective inhibition of HDACs 1-3 and 11, demonstrating significant antitumor activity both in vitro and in vivo. This compound blocks cancer cell proliferation, induces histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).

Synthetic Methodology

Compounds with a similar structural framework have been explored for their utility in synthetic chemistry. For example, the synthesis of 3-substituted 3H-pyrimidin-4-ones involves the cyclization of enamide esters derived from readily available beta-keto esters, showcasing a novel and practical synthesis approach (Jeong et al., 2004).

DNA-Targeting Molecules

Another area of research is the development of DNA-targeting molecules, such as Pyrrole–imidazole (Py–Im) hairpin polyamides, which are capable of disrupting protein–DNA interactions and modulating gene expression in living cells. Modifications to the hairpin γ-aminobutyric acid turn unit of these compounds have been shown to enhance cellular uptake and biological activity significantly, offering a potent approach for controlling intracellular concentrations of Py–Im polyamides for biological applications (Meier et al., 2012).

Binding with Bovine Serum Albumin

Research into the interaction of structurally related compounds with bovine serum albumin (BSA) reveals insights into the pharmacokinetics and drug-protein interactions. Studies on p-hydroxycinnamic acid amides and their binding with BSA through fluorescence and UV–vis spectral studies have provided valuable information on thermodynamic parameters and the number of binding sites, contributing to the understanding of drug delivery systems (Meng et al., 2012).

Propiedades

IUPAC Name |

N-(1-pyrimidin-2-ylpiperidin-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-11(17)15-10-4-8-16(9-5-10)12-13-6-3-7-14-12/h2-3,6-7,10H,1,4-5,8-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTGYYAHKNGCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-pyrimidin-2-ylpiperidin-4-yl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2671885.png)

![1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2671887.png)

![1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2671894.png)

![1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B2671896.png)

![[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2671902.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2671905.png)